5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile
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Overview
Description
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a nitrile group can be achieved through cyclization reactions using reagents like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups at specific positions.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridinecarbonitrile: A compound with a nitrile group attached to a pyridine ring.
Pyrrolidinyl-pyridine: Compounds with similar structures but different substituents on the pyridine or pyrrolidine rings.
Uniqueness
5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is unique due to the combination of the pyrrolidine and pyridine rings with a nitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
5-pyrrolidin-2-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTGBZLPXOKAQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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